Studies suggest 6PN possesses antioxidant properties. One study analyzed the extract of Houttuynia cordata (HAEjv), a plant rich in 6PN, and found significant antioxidant activity using various methods []. These findings support the traditional use of HAEJv for pain relief, potentially due to its antioxidant and anti-inflammatory effects.
6PN might play a role in neurological health. Research indicates it can influence the activity of certain ion channels in immune cells, potentially impacting neurological function []. Additionally, studies suggest 6PN may promote neural differentiation in precursor cells, implying a role in neuronal development.
6-Prenylnaringenin is a prenylflavonoid predominantly found in hops (Humulus lupulus). It possesses a unique chemical structure characterized by a prenyl group attached to the naringenin backbone, which contributes to its biological activities. The compound is notable for its chiral nature, with specific stereochemistry influencing its pharmacological properties. Its molecular formula is C₁₈H₁₈O₅, and it has a CAS number of 68682-01-9. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology.
Research suggests that 6-Prenylnaringenin possesses several potential mechanisms of action:
6-Prenylnaringenin exhibits a range of biological activities:
The synthesis of 6-prenylnaringenin can be achieved through several methods:
6-Prenylnaringenin has various applications across different fields:
Studies have explored the interactions of 6-prenylnaringenin with various biological targets:
Several compounds share structural similarities with 6-prenylnaringenin, offering comparative insights into their unique properties:
The uniqueness of 6-prenylnaringenin lies in its specific interaction profile with HDACs and estrogen receptors, alongside its potential neuropharmacological effects.
The primary natural source of 6-prenylnaringenin is the female flowers, commonly referred to as cones, of the hop plant (Humulus lupulus) [1] [3] [2]. In hops, this compound accumulates predominantly within specialized glandular structures called lupulin glands, which serve as the primary sites for prenylated flavonoid biosynthesis and storage [4] [5]. These lupulin glands represent highly specialized secretory trichomes that develop extensively on the female inflorescences and contribute significantly to the plant's chemical defense mechanisms.
Macaranga denticulata represents another confirmed botanical source of 6-prenylnaringenin, belonging to the Euphorbiaceae family [3] [6] [7]. This tropical plant species has been the subject of extensive phytochemical investigations, revealing the presence of numerous prenylated flavonoids, including both novel and known compounds [6] [7] [8]. Studies have isolated ten new prenylated flavonoids designated as denticulains A-J, along with seven known prenylated flavonoids from Macaranga denticulata, demonstrating the plant's remarkable capacity for producing structurally diverse prenylated compounds [6] [7].
The distribution of 6-prenylnaringenin extends beyond these primary sources to include several other plant species, albeit with less extensive documentation. These additional sources include Wyethia invenusta, Wyethia glabra, Glycyrrhiza glabra, Psoralea corylifolia, Lupinus luteus, and Sophora tomentosa, indicating a broader phylogenetic distribution of the biosynthetic capacity for this specific prenylated flavonoid [1] [2].
Plant Species | Plant Part | Detection Status | Reference Citation |
---|---|---|---|
Humulus lupulus | Female flowers (cones) | Primary source | [1] [3] [2] |
Macaranga denticulata | Whole plant | Confirmed presence | [3] [6] [7] |
Wyethia invenusta | Not specified | Reported | [1] |
Wyethia glabra | Not specified | Reported | [1] |
Glycyrrhiza glabra | Not specified | Reported | [1] |
Psoralea corylifolia | Not specified | Reported | [1] |
Lupinus luteus | Not specified | Reported | [1] |
Sophora tomentosa | Not specified | Reported | [1] |
The biosynthesis of 6-prenylnaringenin follows the established phenylpropanoid pathway, beginning with the amino acid L-phenylalanine as the initial precursor [9] [10] [11]. This complex biochemical process involves a series of enzymatic transformations that ultimately lead to the formation of the naringenin backbone, which subsequently undergoes prenylation to yield 6-prenylnaringenin [10] [11] [12].
The phenylpropanoid pathway initiates with the action of phenylalanine ammonia lyase (PAL), which catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid [10] [11] [12]. This reaction represents the first committed step in the general phenylpropanoid pathway and serves as a critical control point for carbon flux from primary to secondary metabolism [12] [13]. Following this initial transformation, cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of cinnamic acid at the C-4 position to generate p-coumaric acid [10] [11] [12].
The next crucial step involves 4-coumarate CoA ligase (4CL), which activates p-coumaric acid by conjugating it with coenzyme A to form p-coumaroyl-CoA [10] [11] [12]. This activated form serves as the essential starter unit for the subsequent polyketide biosynthesis catalyzed by chalcone synthase [9] [14] [15]. p-Coumaroyl-CoA represents a pivotal metabolic intermediate that channels carbon flux specifically into flavonoid biosynthesis [10] [11].
Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, also known as chalconaringenin [9] [14] [15]. This enzyme represents the first committed step in flavonoid biosynthesis and functions as a type III polyketide synthase [9] [14] [15]. The CHS-catalyzed reaction involves sequential decarboxylative condensations that build the fifteen-carbon chalcone backbone through a series of Claisen condensation reactions [14] [15].
The transformation of naringenin chalcone to naringenin occurs through the action of chalcone isomerase (CHI), which catalyzes a stereospecific intramolecular cyclization reaction [10] [16] [12]. This enzyme facilitates the formation of the characteristic pyrone ring of flavanones through a mechanism involving the formation of a transient enol intermediate [10] [16]. The CHI-catalyzed reaction is pH-dependent and can occur spontaneously under acidic conditions, although the enzymatic process ensures stereospecific production of the (2S)-naringenin enantiomer [10] [16].
Enzyme | Substrate | Product | Cofactors |
---|---|---|---|
Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | Cinnamic acid | None |
Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | NADPH, O₂ |
4-Coumarate CoA Ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | ATP, CoA |
Chalcone Synthase (CHS) | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | None |
Chalcone Isomerase (CHI) | Naringenin chalcone | Naringenin | None |
Prenyltransferase (HlPT-1) | Naringenin + DMAPP | 6-Prenylnaringenin | Mg²⁺ |
The final step in 6-prenylnaringenin biosynthesis involves the action of specialized prenyltransferases that catalyze the transfer of prenyl groups from dimethylallyl pyrophosphate (DMAPP) to the naringenin backbone [4] [5] [17]. In Humulus lupulus, this prenylation reaction is primarily catalyzed by HlPT-1, a membrane-bound prenyltransferase with unique substrate specificity and biochemical properties [4] [5] [18].
HlPT-1 exhibits remarkable substrate promiscuity compared to other characterized flavonoid prenyltransferases, demonstrating the ability to prenylate both flavonoid substrates, such as naringenin chalcone, and phloroglucinol derivatives involved in bitter acid biosynthesis [4] [5]. This broad substrate specificity represents a unique characteristic that distinguishes HlPT-1 from other reported flavonoid prenyltransferases, which typically exhibit strict substrate specificity [4] [5].
The enzymatic mechanism of HlPT-1 involves a Friedel-Crafts alkylation reaction that transfers the dimethylallyl moiety from DMAPP to electron-rich aromatic positions on the acceptor substrate [19] [20] [21]. This reaction proceeds through the formation of a carbocationic intermediate generated by the ionization of the allylic diphosphate bond in DMAPP [19] [20] [21]. The resulting electrophilic species then attacks the electron-rich aromatic ring of the naringenin substrate, forming a new carbon-carbon bond at the C-6 position [4] [5].
HlPT-1 demonstrates an exclusive requirement for magnesium ions (Mg²⁺) as a divalent cation cofactor, which is essential for its enzymatic activity [4]. This metal ion requirement facilitates the ionization of DMAPP and stabilizes the enzyme-substrate complex during catalysis [4] [5]. The enzyme also exhibits an exceptionally narrow optimal pH range around 7.0, which differs from the broader pH optima typically observed for other aromatic prenyltransferases [4].
Kinetic characterization of HlPT-1 has revealed significant differences between full-length and truncated versions of the enzyme [5] [17]. The full-length HlPT-1 exhibits very weak activity toward phlorisovalerophenone (PIVP) and phlorisobutyrophenone (PIBP), with activity levels too low for accurate kinetic parameter determination [5] [17]. In contrast, truncated HlPT-1, lacking the N-terminal signal peptide, demonstrates substantially enhanced activity with measurable kinetic parameters [5] [17].
For the truncated HlPT-1, kinetic analysis reveals a Km value of 1.36 ± 0.43 μM and Vmax of 1.08 ± 0.19 μmol mg⁻¹ microsomal protein min⁻¹ when using PIVP as substrate [5] [17]. The enzyme also shows activity toward geranyl pyrophosphate (GPP) as an alternative prenyl donor, with higher efficiency compared to DMAPP, although this does not reflect the natural situation in hop trichomes where DMAPP is the predominant substrate [5] [17].
Enzyme | Substrate Specificity | Km (μM) | Vmax (μmol/mg/min) | Mg²⁺ Requirement | Optimal pH |
---|---|---|---|---|---|
HlPT-1 (Full-length) | Naringenin chalcone, Phloroglucinol derivatives | Not determined | Very low | Exclusive | 7.0 |
HlPT-1 (Truncated) | Enhanced activity | 1.36 ± 0.43 (PIVP) | 1.08 ± 0.19 | Required | Not specified |
HlPT1L/HlPT2 Complex | Sequential prenylation | 3.39 ± 0.73 (PIVP) | 7.96 ± 1.77 | Required | Not specified |
The metabolic relationship between 6-prenylnaringenin and other prenylated compounds in hops, particularly xanthohumol and isoxanthohumol, represents a complex network of enzymatic and non-enzymatic transformations [22] [23] [24]. These interconversions are crucial for understanding the overall metabolism of prenylated flavonoids in both plant systems and biological environments following consumption [23] [25] [26].
Xanthohumol, the principal prenylated chalcone in hops, serves as a central metabolic hub for the formation of various prenylated flavanones through both enzymatic and spontaneous reactions [23] [24] [27]. The biosynthesis of xanthohumol follows a pathway similar to that of 6-prenylnaringenin, involving the prenylation of naringenin chalcone by HlPT-1, followed by methylation of a phenolic hydroxyl group by an O-methyltransferase [24]. This methylation step uses S-adenosyl methionine as the methyl donor and represents the final step in xanthohumol biosynthesis [24].
The metabolic interconversion between xanthohumol and isoxanthohumol occurs through an acid-catalyzed cyclization reaction that is particularly relevant during beer brewing and gastric conditions [23] [24]. This spontaneous isomerization converts the chalcone structure of xanthohumol into the flavanone structure of isoxanthohumol through intramolecular cyclization facilitated by acidic conditions [23] [24]. The reaction is significant because it occurs readily in aqueous environments and represents a major transformation pathway for xanthohumol in biological systems [23] [24].
Isoxanthohumol serves as a direct precursor to 8-prenylnaringenin through a demethylation reaction catalyzed by gut microbiota, particularly Eubacterium limosum [23] [25]. This biotransformation represents a critical step in the metabolic activation of hop-derived compounds in the human gastrointestinal tract [23] [25]. The demethylation reaction removes the methyl group from the methylated phenolic hydroxyl group, regenerating the free phenolic functionality characteristic of 8-prenylnaringenin [23].
Studies have also demonstrated that 6-prenylnaringenin can be formed as a metabolite of xanthohumol through specific metabolic pathways, although this transformation occurs to a lesser extent compared to the formation of 8-prenylnaringenin [25] [26]. Human pharmacokinetic studies have detected 6-prenylnaringenin in plasma following xanthohumol administration, although levels of 6-prenylnaringenin were generally undetectable in most subjects or present at very low concentrations [26] [28].
The metabolic fate of these prenylated compounds involves extensive phase II conjugation reactions, particularly glucuronidation and sulfation [29] [28]. These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach hydrophilic groups to facilitate excretion [29]. Xanthohumol is efficiently glucuronidated by UGT1A8, UGT1A9, and UGT1A10, with additional contributions from UGT1A1, UGT1A7, and UGT2B7 [29]. Similarly, sulfation reactions are catalyzed primarily by SULT1A1, which shows high activity toward these prenylated substrates [29].
The complex metabolic network involving 6-prenylnaringenin, xanthohumol, and isoxanthohumol demonstrates the dynamic nature of prenylated flavonoid metabolism in biological systems. These interconversions have significant implications for understanding the bioavailability and biological activities of hop-derived compounds, as different metabolites may exhibit distinct pharmacological properties and contribute differentially to the overall health effects associated with hop consumption [22] [23] [26].
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₀O₅ |
Molecular Weight (g/mol) | 340.37 |
IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
CAS Number | 68236-13-5 |
Chiral Centers | 1 (C-2) |
Stereochemistry | (2S)-configuration |
Solubility | Methanol soluble, prone to racemization |